N-(2-aminoethyl)-N-(2-methylbenzyl)amine synthesis pathway
N-(2-aminoethyl)-N-(2-methylbenzyl)amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of N-(2-aminoethyl)-N-(2-methylbenzyl)amine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for N-(2-aminoethyl)-N-(2-methylbenzyl)amine, a diamine of interest for researchers, scientists, and professionals in drug development and materials science. The document details two primary, field-proven synthetic methodologies: Reductive Amination and Direct N-Alkylation. Each section offers an in-depth exploration of the reaction principles, step-by-step experimental protocols, and the critical reasoning behind procedural choices. The guide is designed to serve as a practical resource, emphasizing scientific integrity, reproducibility, and safety. Visual workflows and data-rich tables are included to facilitate understanding and implementation.
PART 1: Synthesis via Reductive Amination
Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds, making it a preferred route for synthesizing unsymmetrically substituted amines.[1][2] This pathway involves the reaction of a carbonyl compound, in this case, 2-methylbenzaldehyde, with an amine, ethylenediamine, to form an intermediate imine which is subsequently reduced in situ to the target amine.
Principle and Rationale
The core of this synthesis lies in the controlled reaction between 2-methylbenzaldehyde and an excess of ethylenediamine. The initial reaction forms a Schiff base (imine). This intermediate is not isolated but is immediately reduced by a mild reducing agent like sodium borohydride (NaBH₄).
Causality Behind Experimental Choices:
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Stoichiometry: A significant molar excess of ethylenediamine is crucial. This maximizes the probability that a molecule of 2-methylbenzaldehyde will react with an un-substituted ethylenediamine, thereby statistically minimizing the formation of the N,N'-bis(2-methylbenzyl)ethylenediamine byproduct.
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Solvent: Methanol is an excellent solvent choice as it readily dissolves the reactants and the sodium borohydride reducing agent. Its protic nature also facilitates the imine formation and the subsequent reduction.
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Reducing Agent: Sodium borohydride is a cost-effective and selective reducing agent. It is potent enough to reduce the imine C=N bond but will not reduce the aromatic ring of the aldehyde. It is also safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).[3]
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Temperature Control: The initial imine formation is often performed at room temperature, while the reduction step is conducted at a lower temperature (0-5 °C) by adding the NaBH₄ portion-wise. This helps to control the exothermic reaction and prevent the reduction of the starting aldehyde.
Reductive Amination Workflow
The following diagram illustrates the logical flow of the reductive amination synthesis, from starting materials to the purified product.
Caption: Workflow for Reductive Amination Synthesis.
Detailed Experimental Protocol
Materials and Reagents:
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2-Methylbenzaldehyde
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Ethylenediamine
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Hydrochloric acid (HCl), 2M
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Sodium hydroxide (NaOH), 2M
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Anhydrous sodium sulfate (Na₂SO₄)
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Deionized water
Procedure:
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Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylenediamine (5 molar equivalents) in methanol. To this stirred solution, add 2-methylbenzaldehyde (1 molar equivalent) dropwise at room temperature. Stir the resulting mixture for 2-3 hours.
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Reduction: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add sodium borohydride (1.5 molar equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
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Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12-16 hours to ensure the reaction goes to completion.
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Work-up: Carefully quench the reaction by slowly adding deionized water. Reduce the volume of the solvent on a rotary evaporator to remove the methanol.
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Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers and wash with brine.
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Purification: To separate the product from unreacted ethylenediamine, perform an acid-base extraction. Wash the combined organic layers with 2M HCl. The protonated diamine product will move to the aqueous layer. Separate the aqueous layer and basify it to a pH >12 with 2M NaOH. Extract the now free-based amine back into fresh DCM (3x).
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Final Steps: Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the resulting oil via vacuum distillation to obtain the pure N-(2-aminoethyl)-N-(2-methylbenzyl)amine.
PART 2: Synthesis via Direct N-Alkylation
Direct N-alkylation offers a more classical approach to forming C-N bonds via a nucleophilic substitution reaction. This pathway involves reacting ethylenediamine with a 2-methylbenzyl halide. While conceptually straightforward, this method requires careful control to achieve mono-alkylation and avoid polysubstitution.[4]
Principle and Rationale
This synthesis is an Sₙ2 reaction where the nucleophilic nitrogen atom of ethylenediamine attacks the electrophilic benzylic carbon of 2-methylbenzyl chloride, displacing the chloride leaving group.
Causality Behind Experimental Choices:
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Stoichiometry: Similar to reductive amination, a large excess of ethylenediamine (typically 10-20 molar equivalents) is employed. This ensures that the electrophile (2-methylbenzyl chloride) is statistically more likely to encounter an unreacted ethylenediamine molecule rather than the mono-alkylated product, thus suppressing the formation of N,N'-disubstituted byproducts.[4]
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Acid Scavenger: The reaction generates hydrochloric acid (HCl) as a byproduct. An acid scavenger or base (in this case, the excess ethylenediamine itself or an added non-nucleophilic base like triethylamine) is necessary to neutralize the acid, which would otherwise protonate the amine reactants and halt the reaction.
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Solvent and Temperature: A polar aprotic solvent like acetonitrile can be used to dissolve the reactants.[5] The reaction is often heated to reflux to increase the reaction rate.
N-Alkylation Reaction Scheme
Caption: Reaction scheme for Direct N-Alkylation.
Detailed Experimental Protocol
Materials and Reagents:
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2-Methylbenzyl chloride
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Ethylenediamine
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Ethanol
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Sodium hydroxide (NaOH)
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add a large excess of ethylenediamine (10-20 molar equivalents) to ethanol.
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Addition of Electrophile: While stirring, slowly add 2-methylbenzyl chloride (1 molar equivalent) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: After cooling to room temperature, filter the mixture to remove the ethylenediamine hydrochloride precipitate. Concentrate the filtrate under reduced pressure to remove the ethanol and excess ethylenediamine.
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Purification: Dissolve the residue in DCM and wash with water. Basify the aqueous layer with NaOH and extract with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
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Final Purification: The crude product is a mixture containing the desired mono-alkylated product and potentially some di-alkylated byproduct. Purify via fractional vacuum distillation or column chromatography on silica gel.
PART 3: Comparative Analysis and Characterization
Comparison of Synthetic Routes
| Parameter | Reductive Amination | Direct N-Alkylation |
| Selectivity | High for mono-alkylation | Moderate; risk of polysubstitution |
| Reagent Safety | NaBH₄ is a moderate hazard. | 2-Methylbenzyl chloride is a lachrymator. |
| Reaction Conditions | Mild (0 °C to room temp) | Harsher (reflux temperature) |
| Work-up/Purification | Simpler acid-base extraction | More complex; requires careful separation |
| Typical Yield | Good to Excellent (70-90%) | Fair to Good (40-65%) |
| Cost-Effectiveness | Generally higher due to better yield and simpler purification | Can be less expensive if starting materials are cheap |
For laboratory-scale synthesis where purity and yield are paramount, Reductive Amination is the superior and recommended method.
Comprehensive Product Characterization
The identity and purity of the synthesized N-(2-aminoethyl)-N-(2-methylbenzyl)amine must be confirmed through standard analytical techniques.[6]
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~7.2-7.1 (m, 4H, Ar-H), 3.75 (s, 2H, Ar-CH₂-N), 2.85 (t, 2H, -N-CH₂-), 2.70 (t, 2H, -CH₂-NH₂), 2.35 (s, 3H, Ar-CH₃), 1.5 (br s, 3H, NH and NH₂) |
| ¹³C NMR (CDCl₃) | δ ~138, 136, 130, 128, 127, 126 (Ar-C), 55 (Ar-CH₂-N), 52 (-N-CH₂-), 42 (-CH₂-NH₂), 19 (Ar-CH₃) |
| Mass Spec (ESI+) | [M+H]⁺ = 165.1386 (Calculated for C₁₀H₁₇N₂) |
| IR Spectroscopy | ν (cm⁻¹) ~3350, 3280 (N-H stretch), 3020 (Ar C-H), 2940, 2850 (Aliphatic C-H), 1600 (C=C stretch) |
References
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ChemBK. N-(2-aminoethyl)-N-(2-methylbenzyl)amine. Available from: [Link]
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BIOGEN Científica. N-(2-Aminoethyl)-N-(2-methylbenzyl)amine. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones using α-picoline-borane. Tetrahedron, 60(9), 1463-1471.
- Google Patents. Process for the preparation of n-(2-aminobenzyl)-1-phenyl-2-methylamino-ethanol.
- Google Patents. Manufacture of n:n'-dibenzylethylene-diamine.
-
PrepChem.com. Synthesis of N,N-dibenzyl-N'-diphenylmethyl-ethylenediamine. Available from: [Link]
-
Chemistry Stack Exchange. How to synthesise 2-aminoethyl benzene. Available from: [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Amines - Part 2 of 2 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. US2784231A - Manufacture of n:n'-dibenzylethylene-diamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
(Note: As an AI, I cannot generate images. A diagram would be inserted here with carbons and protons labeled for clarity in the following tables.)
